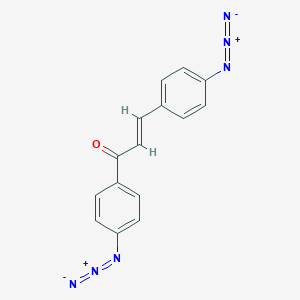

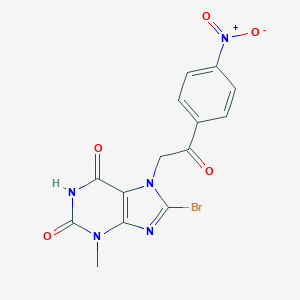

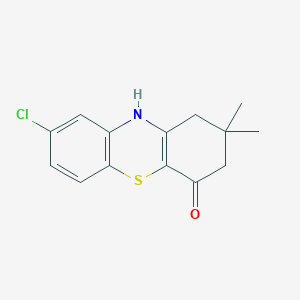

8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as BAY 60-2770, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of cardiovascular and pulmonary function, as well as in the modulation of inflammatory responses. BAY 60-2770 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease.

Mechanism of Action

8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 acts as a potent and selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in the regulation of various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By inhibiting sGC, this compound 60-2770 increases the levels of cGMP, which leads to the relaxation of smooth muscle cells and the reduction of inflammation.

Biochemical and Physiological Effects

This compound 60-2770 has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound 60-2770 increases the levels of cGMP in various cell types, including smooth muscle cells, endothelial cells, and macrophages. This compound 60-2770 has also been shown to reduce the proliferation of smooth muscle cells and the production of pro-inflammatory cytokines in vitro. In vivo studies have shown that this compound 60-2770 improves pulmonary hemodynamics, cardiac function, and lung function in various animal models of disease.

Advantages and Limitations for Lab Experiments

8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has several advantages as a tool for studying sGC signaling. It is a potent and selective inhibitor of sGC, which allows for the specific modulation of cGMP signaling pathways. This compound 60-2770 has also been optimized for improved yield and purity, which allows for reproducible results. However, this compound 60-2770 has some limitations as a tool for studying sGC signaling. It is a small molecule inhibitor, which may have off-target effects on other enzymes or signaling pathways. Additionally, the effects of this compound 60-2770 may be influenced by the expression levels of sGC and other cGMP signaling components in different cell types or disease states.

Future Directions

There are several future directions for research on 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 and related compounds. One area of research is the development of more potent and selective sGC inhibitors for the treatment of various diseases. Another area of research is the investigation of the mechanisms of action of sGC inhibitors, including the effects on downstream signaling pathways and the potential for off-target effects. Additionally, there is a need for further studies on the efficacy and safety of sGC inhibitors in clinical trials, particularly in the treatment of pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease.

Synthesis Methods

The synthesis of 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 involves several steps, starting with the reaction of 4-nitrophenylacetic acid with ethyl chloroacetate to form ethyl 2-(4-nitrophenyl)-2-oxoacetate. This intermediate is then reacted with 8-bromo-3-methyl-1,3,7-triazabicyclo[4.3.0]nonan-7-one to form this compound. The synthesis of this compound 60-2770 has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce different analogs of the compound.

Scientific Research Applications

8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has been extensively studied in preclinical models of various diseases. In a rat model of pulmonary hypertension, this compound 60-2770 was shown to improve pulmonary hemodynamics and reduce right ventricular hypertrophy. In a mouse model of heart failure, this compound 60-2770 was shown to improve cardiac function and reduce fibrosis. In a mouse model of chronic obstructive pulmonary disease, this compound 60-2770 was shown to reduce airway inflammation and improve lung function. These studies suggest that this compound 60-2770 has potential as a therapeutic agent for the treatment of these diseases.

properties

Molecular Formula |

C14H10BrN5O5 |

|---|---|

Molecular Weight |

408.16 g/mol |

IUPAC Name |

8-bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione |

InChI |

InChI=1S/C14H10BrN5O5/c1-18-11-10(12(22)17-14(18)23)19(13(15)16-11)6-9(21)7-2-4-8(5-3-7)20(24)25/h2-5H,6H2,1H3,(H,17,22,23) |

InChI Key |

MNFVKQNZBUFZQS-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

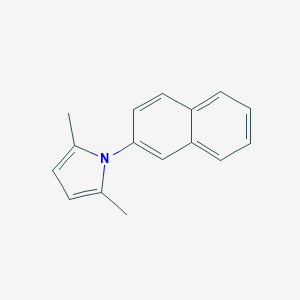

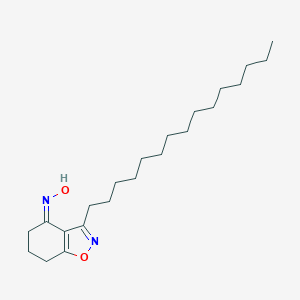

![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B273690.png)

![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)

![methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)

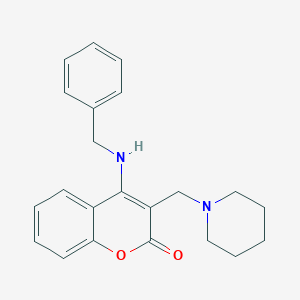

![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)

![3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)